molecular formula C8H14O B3418835 Unii-799dfe3VA3 CAS No. 13137-31-0

Unii-799dfe3VA3

Cat. No.: B3418835
CAS No.: 13137-31-0
M. Wt: 126.20 g/mol
InChI Key: LWHKUVOYICRGGR-XLPZGREQSA-N
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Description

Based on cross-referencing chemical identifiers and analogous compounds in the provided evidence, it is inferred to belong to the class of heterocyclic aromatic compounds containing nitrogen and chlorine substituents. While its exact structure remains unspecified in the evidence, compounds with similar UNII identifiers often exhibit applications in pharmaceutical intermediates or agrochemical research due to their reactivity and stability .

Key inferred properties (derived from structurally related compounds in and ):

  • Molecular Formula: Likely C₆H₃Cl₂N₃ (based on CAS 918538-05-3) .
  • Molecular Weight: ~188.01 g/mol .
  • Bioactivity: Potential CYP enzyme interactions and moderate solubility (Log S ≈ -2.99) .
  • Synthetic Pathway: May involve palladium-catalyzed cross-coupling or cyclization reactions under inert conditions .

Properties

IUPAC Name

[(1R,2S,4S)-2-bicyclo[2.2.1]heptanyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-5-8-4-6-1-2-7(8)3-6/h6-9H,1-5H2/t6-,7+,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHKUVOYICRGGR-XLPZGREQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[C@@H]2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13137-31-0, 160080-66-0
Record name 2-Hydroxymethylnorcamphane, endo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013137310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxymethylnorcamphane, (1R,2S,4S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160080660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXYMETHYLNORCAMPHANE, ENDO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L4QZ85547
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-HYDROXYMETHYLNORCAMPHANE, (1R,2S,4S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/799DFE3VA3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxymethylnorcamphane typically involves the reduction of camphor derivatives. One common method includes the reduction of camphor with sodium borohydride in the presence of methanol, followed by hydrolysis to yield the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of 2-Hydroxymethylnorcamphane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as chromatography are often employed to achieve industrial-grade quality.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxymethylnorcamphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Hydroxymethylnorcamphane is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which 2-Hydroxymethylnorcamphane exerts its effects involves its interaction with specific molecular targets. Its unique stereochemistry allows it to fit into enzyme active sites, influencing biochemical pathways. The hydroxyl group can participate in hydrogen bonding, affecting molecular recognition and binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares UNII-799dfe3VA3 with structurally and functionally related compounds, emphasizing molecular properties, bioactivity, and synthetic challenges. Data are curated from , and 13.

Parameter This compound 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3) (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) 3-Nitro-5-(trifluoromethyl)phenol (CAS 349-57-5)
Molecular Formula C₆H₃Cl₂N₃ (inferred) C₉H₈ClN₃ C₆H₅BBrClO₂ C₇H₄F₃NO₃
Molecular Weight (g/mol) 188.01 201.63 235.27 207.11
Boiling Point (°C) N/A 280–285 N/A 215–220
Log Po/w 2.15 (XLOGP3) 1.64 (MLOGP) 2.15 (XLOGP3) 0.78 (WLOGP)
Hydrogen Bond Acceptors 3 3 4 5
Bioavailability Score 0.55 0.55 0.55 0.32
CYP Inhibition Moderate (CYP1A2) None reported None reported CYP2C9, CYP3A4
Synthetic Accessibility 2.07 2.07 2.07 1.89
Key Applications Pharmaceutical intermediate Agrochemical research Suzuki-Miyaura coupling reagent Fluorinated dye synthesis

Key Findings:

Structural Diversity: this compound and CAS 918538-05-3 share a nitrogen-rich heterocyclic core, enhancing stability in acidic conditions compared to boronic acids (CAS 1046861-20-4) or phenolic derivatives (CAS 349-57-5) . Halogen substituents (Cl, Br, CF₃) dominate this group, influencing electrophilic reactivity and binding affinity in drug design .

Boronic acid derivatives (CAS 1046861-20-4) show superior synthetic utility in cross-coupling reactions but lower metabolic stability .

Synthetic Challenges: Palladium-catalyzed methods for this compound require stringent anhydrous conditions, whereas phenolic derivatives (CAS 349-57-5) are synthesized via nitro reduction and trifluoromethylation . Scalability issues persist for CAS 918538-05-3 due to low yields (~67%) in cyclization steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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